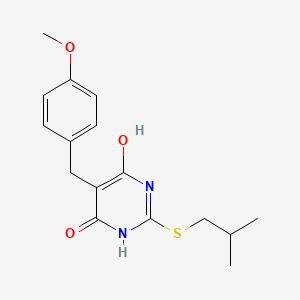![molecular formula C14H13NO4S B5788516 Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate](/img/structure/B5788516.png)
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate
Descripción general
Descripción
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with methyl 3-aminothiophene-2-carboxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve microwave-assisted synthesis, which provides rapid and efficient access to the desired compounds. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield various thiophene derivatives in high yields .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, making this compound a potential candidate for drug development.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can inhibit enzymes or receptors involved in various biological processes, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Methyl 3-amino-6-methylbenzo[b]thiophene-2-carboxylate
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate is unique due to the presence of the 3-methoxybenzoyl group, which can impart distinct biological activities and chemical properties compared to other thiophene derivatives .
Propiedades
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)13(16)15-11-6-7-20-12(11)14(17)19-2/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWDSUPKFMVWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B5788471.png)

![2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)
![3-chloro-4-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline](/img/structure/B5788498.png)
![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B5788503.png)

![N-[(4-ethoxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5788509.png)
![N-(3-methoxyphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5788532.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)
